molecular formula C13H11BrN2O4 B12545180 ethyl 3-(6-bromo-1H-indol-3-yl)-2-nitroprop-2-enoate CAS No. 672954-25-5

ethyl 3-(6-bromo-1H-indol-3-yl)-2-nitroprop-2-enoate

Cat. No.: B12545180
CAS No.: 672954-25-5
M. Wt: 339.14 g/mol
InChI Key: HWQSMBLZPWIJCZ-UHFFFAOYSA-N
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Description

Ethyl 3-(6-bromo-1H-indol-3-yl)-2-nitroprop-2-enoate is a synthetic organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential applications in various fields such as medicine, chemistry, and biology. The presence of a bromine atom at the 6th position of the indole ring and a nitro group at the 2nd position of the prop-2-enoate moiety makes this compound unique and interesting for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-(6-bromo-1H-indol-3-yl)-2-nitroprop-2-enoate typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(6-bromo-1H-indol-3-yl)-2-nitroprop-2-enoate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other oxidizing agents.

    Reduction: Hydrogen gas with palladium catalyst, sodium borohydride, and other reducing agents.

    Substitution: Amines, thiols, and other nucleophiles in the presence of a base or catalyst.

Major Products Formed

    Oxidation: Corresponding oxidized products such as carboxylic acids or ketones.

    Reduction: Corresponding amine derivatives.

    Substitution: Various substituted indole derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 3-(6-bromo-1H-indol-3-yl)-2-nitroprop-2-enoate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of ethyl 3-(6-bromo-1H-indol-3-yl)-2-nitroprop-2-enoate involves its interaction with specific molecular targets and pathways. The compound’s bromine and nitro groups play a crucial role in its biological activity. The bromine atom can participate in halogen bonding, while the nitro group can undergo reduction to form reactive intermediates that interact with cellular components. These interactions can lead to the modulation of various biological pathways, resulting in the compound’s observed effects .

Comparison with Similar Compounds

Ethyl 3-(6-bromo-1H-indol-3-yl)-2-nitroprop-2-enoate can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

CAS No.

672954-25-5

Molecular Formula

C13H11BrN2O4

Molecular Weight

339.14 g/mol

IUPAC Name

ethyl 3-(6-bromo-1H-indol-3-yl)-2-nitroprop-2-enoate

InChI

InChI=1S/C13H11BrN2O4/c1-2-20-13(17)12(16(18)19)5-8-7-15-11-6-9(14)3-4-10(8)11/h3-7,15H,2H2,1H3

InChI Key

HWQSMBLZPWIJCZ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(=CC1=CNC2=C1C=CC(=C2)Br)[N+](=O)[O-]

Origin of Product

United States

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